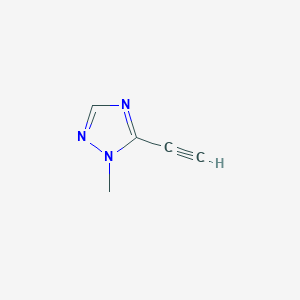

5-Ethynyl-1-methyl-1H-1,2,4-triazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5N3 |

|---|---|

Molecular Weight |

107.11 g/mol |

IUPAC Name |

5-ethynyl-1-methyl-1,2,4-triazole |

InChI |

InChI=1S/C5H5N3/c1-3-5-6-4-7-8(5)2/h1,4H,2H3 |

InChI Key |

UVJMGPFHMYNHBV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)C#C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Construction of 5 Ethynyl 1 Methyl 1h 1,2,4 Triazole

De Novo Synthesis Approaches to the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole core is the foundational step in the synthesis of the target molecule. De novo synthesis, meaning "from the beginning," involves constructing the heterocyclic ring from acyclic (non-ring) precursors. Various methods exist, often categorized by the key precursors and the cyclization strategy employed.

Mechanistic Pathways for Triazole Formation

The synthesis of the 1,2,4-triazole ring system can be achieved through several mechanistic routes, most of which involve condensation and subsequent cyclization reactions. A common and historical approach is the Pellizzari reaction, which involves the reaction of an amide and a hydrazide. Another significant pathway involves the reaction of hydrazides with isothiocyanates, which, under basic conditions, undergo an oxidative ring closure to form triazole-thiones. nih.gov

More contemporary methods often utilize metal-free, oxidative cyclization. For instance, the reaction of hydrazones and amines can proceed through a cascading process involving C-H functionalization, the formation of C=N double bonds, and subsequent oxidative aromatization to yield the stable triazole ring. isres.org Similarly, amidines can be used as precursors, reacting with various reagents under oxidative conditions to form the triazole nucleus. frontiersin.org These reactions often proceed via a [3+2] cycloaddition mechanism, where a three-atom component reacts with a two-atom component to form the five-membered ring. mdpi.com For example, the reaction of nitrile imines (the three-atom component) with nitriles (the two-atom component) is a powerful method for regioselectively producing 1,2,4-triazoles. mdpi.com

Role of Precursors and Reagents in Ring Cyclization

The choice of precursors and reagents is critical in determining the reaction's efficiency, yield, and the substitution pattern of the final triazole ring.

Nitrogen Sources: Key precursors providing the necessary nitrogen atoms for the triazole ring include hydrazines, hydrazides, amidrazones, and amidines. frontiersin.orgnih.govnih.gov For example, reacting 2,2,2-trichloroethyl imidates with hydrazine (B178648) derivatives, catalyzed by p-Toluenesulfonic acid (PTSA) in an eco-friendly solvent like polyethylene (B3416737) glycol (PEG), can produce 1,2,4-triazoles in excellent yields. nih.gov

Carbon Sources: The carbon atoms of the triazole ring are typically sourced from compounds like formamide, nitriles, or isothiocyanates. isres.orgnih.gov In some advanced methods, even a common solvent like dimethylformamide (DMF) can serve as a carbon source for the methine unit in the triazole ring, mediated by iodine. isres.org

Catalysts and Oxidants: Many modern syntheses rely on catalysts and oxidants to facilitate the cyclization and subsequent aromatization. Copper catalysts are frequently employed, often with oxygen (from the air) as the terminal oxidant. isres.orgfrontiersin.org For instance, a copper-catalyzed one-pot reaction between amides and nitriles uses O2 as the oxidant to achieve high yields of 3,5-disubstituted-1,2,4-triazoles. frontiersin.orgnih.gov Metal-free approaches may use oxidants like elemental sulfur or iodine. isres.org

The following table summarizes various precursor combinations for the synthesis of 1,2,4-triazole derivatives.

| Precursor 1 | Precursor 2 | Reagent/Catalyst | Key Feature |

| Hydrazones | Amines | Aerobic Oxidation | Metal-free, cascading C-H functionalization. isres.org |

| Amidines | Trialkylamines | Copper catalyst, O₂, K₃PO₄ | Oxidative functionalization of C(sp³)-H bonds. isres.org |

| Carboxylic Acids | Hydrazines & Amidines | HATU, DIPEA | One-pot, highly regioselective for 1,3,5-trisubstitution. isres.org |

| Nitriles | Hydroxylamine HCl | Cu(OAc)₂ | Efficient one-pot process with an affordable catalyst. isres.org |

| Hydrazides | Secondary Amides | Trifluoroanhydride | Microwave-induced cyclodehydration. isres.org |

Installation of the Ethynyl (B1212043) Moiety

Once the triazole ring is formed (or concurrently), the ethynyl group (–C≡CH) must be introduced at the C5 position. This is typically achieved through cross-coupling reactions or direct ethynylation of a pre-functionalized triazole.

Advanced Coupling Reactions for Ethynylation (e.g., Sonogashira Cross-Coupling)

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is exceptionally well-suited for the ethynylation of heterocyclic rings like 1,2,4-triazole.

The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base, such as an amine (e.g., triethylamine), which also often serves as the solvent. wikipedia.orgyoutube.com The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the palladium(0) complex to the halo-triazole (e.g., 5-bromo-1-methyl-1H-1,2,4-triazole) occurs, followed by transmetalation from a copper acetylide intermediate and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The copper cycle involves the formation of the key copper acetylide intermediate from the terminal alkyne, facilitated by the base. youtube.com

The reaction conditions are generally mild, often proceeding at room temperature, which allows for good functional group tolerance, making it applicable to the synthesis of complex molecules. wikipedia.org

Table of Sonogashira Reaction Components:

| Component | Role | Common Examples |

| Substrate | The heterocyclic core to be ethynylated | 5-Bromo-1-methyl-1H-1,2,4-triazole, 5-Iodo-1-methyl-1H-1,2,4-triazole |

| Alkyne | Source of the ethynyl group | Trimethylsilylacetylene (TMSA), Phenylacetylene |

| Palladium Catalyst | Facilitates C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) |

| Base | Neutralizes byproduct, forms acetylide | Triethylamine (Et₃N), Diethylamine (Et₂NH), Diisopropylethylamine (DIPEA) |

| Solvent | Reaction medium | Tetrahydrofuran (THF), Dimethylformamide (DMF), Amines |

Regioselective Ethynylation Strategies on the Triazole Nucleus

Regioselectivity—the control of where the chemical transformation occurs—is paramount. To install the ethynyl group specifically at the C5 position, the triazole ring must first be selectively functionalized at that site. This is typically achieved by introducing a good leaving group, such as a halogen (bromine or iodine), at the C5 position.

The synthesis of a 5-halo-1,2,4-triazole precursor is a key step. This can be accomplished during or after the de novo ring synthesis. With the halogen in place, the Sonogashira coupling will proceed specifically at that position, as the palladium catalyst selectively undergoes oxidative addition into the carbon-halogen bond. wikipedia.org

Alternatively, direct ethynylation can be considered. This involves deprotonating the C5 position of the 1-methyl-1H-1,2,4-triazole ring using a strong base, such as lithium diisopropylamide (LDA), to create a nucleophilic triazolide anion. smolecule.com This anion can then react with a suitable electrophilic ethynylating reagent to install the desired group. smolecule.com However, controlling the regioselectivity of this deprotonation can be challenging compared to the reliability of cross-coupling methods.

N-Methylation Strategies for 1,2,4-Triazoles

The final structural feature of the target molecule is the methyl group at the N1 position. The methylation of the 1,2,4-triazole ring can be performed before or after the installation of the ethynyl group. However, performing it on the parent 1H-1,2,4-triazole is a common strategy.

A significant challenge in the methylation of 1,2,4-triazole is achieving regioselectivity. The triazole ring has two distinct types of nitrogen atoms (N1 and N4) available for alkylation, which can lead to a mixture of isomeric products (1-methyl- and 4-methyl-1,2,4-triazole). dtic.mil

A practical and scalable procedure involves the deprotonation of 1H-1,2,4-triazole with a suitable base, followed by reaction with a methylating agent. dtic.milresearchgate.net Sodium methoxide (B1231860) in methanol (B129727) is an effective base for generating the triazolide anion. dtic.mil Subsequent reaction with an electrophile like iodomethane (B122720) (methyl iodide) leads to the methylated products. dtic.milresearchgate.net While this reaction can produce a mixture of isomers, studies have shown that under these conditions, the 1-methyl-1,2,4-triazole (B23700) is the major product, with only small amounts of the N4-isomer and a bis-alkylation salt being formed. dtic.mil The separation of these water-soluble products can be achieved through techniques like continuous extraction. dtic.mil

Table of N-Methylation Reaction Components:

| Component | Role | Common Examples |

| Substrate | The heterocyclic ring to be methylated | 1H-1,2,4-triazole |

| Base | Deprotonates the triazole N-H | Sodium methoxide (NaOMe), Triethylamine (Et₃N) |

| Methylating Agent | Source of the methyl group | Iodomethane (CH₃I), Dimethyl sulfate (B86663) ((CH₃)₂SO₄) |

| Solvent | Reaction medium | Methanol (MeOH), Dimethylformamide (DMF) |

Selective Alkylation Methods at the N1 Position

The selective introduction of a methyl group at the N1 position of the 1,2,4-triazole ring is a critical step in the synthesis of the target molecule. Direct alkylation of the parent 1H-1,2,4-triazole can lead to a mixture of N1 and N4 isomers, necessitating a regioselective approach.

A practical and scalable method for the preferential N1-methylation of 1H-1,2,4-triazole involves the initial formation of the triazole anion followed by reaction with an electrophilic methyl source. researchgate.net One established procedure utilizes sodium methoxide in methanol to deprotonate the triazole, forming the sodium salt. Subsequent reaction with iodomethane provides 1-methyl-1,2,4-triazole in good yield. researchgate.net

Table 1: N1-Methylation of 1H-1,2,4-triazole

| Reagents | Solvent | Product | Yield | Reference |

|---|

This approach is advantageous due to the ready availability of the starting materials and the straightforward reaction conditions. The resulting 1-methyl-1,2,4-triazole can then be functionalized at the C5 position.

An alternative strategy involves the synthesis of a pre-functionalized triazole that can be subsequently methylated. For instance, the synthesis of 1-aryl-1,2,4-triazoles can be achieved through the condensation of substituted arylhydrazine hydrochlorides in formamide. nih.gov While this method introduces a substituent at N1, adapting it for a methyl group from methylhydrazine is a viable pathway.

Furthermore, the synthesis of a key intermediate, 1-methyl-5-bromo-1H-1,2,4-triazole , has been documented. nih.govsigmaaldrich.combldpharm.comchemsrc.com This intermediate is pivotal for the subsequent introduction of the ethynyl group via cross-coupling reactions. The synthesis of 1-aryl-5-bromo-1H- organic-chemistry.orgnih.govscipublications.comtriazoles has been achieved by the chemoselective bromination of 1-aryl-1H- organic-chemistry.orgnih.govscipublications.comtriazoles using N-bromosuccinimide (NBS) in carbon tetrachloride. nih.gov A similar approach can be envisioned for the bromination of 1-methyl-1,2,4-triazole.

Protecting Group Chemistry in the Synthesis of Ethynyl-Triazoles

The introduction of a terminal ethynyl group often requires the use of protecting group chemistry to prevent undesired side reactions, particularly in the context of metal-catalyzed cross-coupling reactions. The acidic proton of the terminal alkyne can interfere with the catalytic cycle or lead to homocoupling of the alkyne.

In the synthesis of ethynyl-triazoles, a common strategy involves the Sonogashira coupling of a halo-triazole with a protected alkyne. A widely used protecting group for terminal alkynes is the trimethylsilyl (B98337) (TMS) group. Ethynyltrimethylsilane is a readily available and stable reagent for this purpose.

The general scheme for such a transformation would involve the coupling of 1-methyl-5-bromo-1H-1,2,4-triazole with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org

Table 2: Representative Sonogashira Coupling for Ethynylation

| Triazole Substrate | Alkyne Reagent | Catalyst System | Product | Reference |

|---|

Following the successful coupling, the TMS group can be selectively removed under mild conditions to afford the terminal alkyne. Common deprotection methods include treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or basic conditions, like potassium carbonate in methanol.

The synthesis of a related compound, 5-ethynyl-1-β-D-ribofuranosyl-1H- organic-chemistry.orgnih.govorganic-chemistry.orgtriazole, has been reported to proceed via a Pd(0)-catalyzed cross-coupling of an iodinated triazole precursor with an alkyne, highlighting the utility of this approach in the synthesis of complex ethynyl-triazoles. nih.gov

Reactivity and Reaction Profiles of 5 Ethynyl 1 Methyl 1h 1,2,4 Triazole

Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The terminal ethynyl (B1212043) group is the most reactive site on the molecule, readily participating in one of the most prominent reactions in "click chemistry"—the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). smolecule.comresearchgate.net This reaction involves the [3+2] cycloaddition between the alkyne and an organic azide (B81097) to form a highly stable 1,2,3-triazole ring. tcichemicals.com The reaction is known for its high efficiency, mild reaction conditions, and exceptional reliability. researchgate.net The electron-withdrawing character of the attached 1-methyl-1H-1,2,4-triazole ring activates the alkyne, making it a favorable substrate for this transformation. mdpi.com The resulting product links the two starting fragments via a new, chemically robust triazole bridge. acs.org

The success of the CuAAC reaction hinges on the effective generation and stabilization of the active copper(I) catalytic species. acs.org A variety of conditions have been developed to optimize the synthesis of triazoles from alkynes and azides. A prevalent and highly effective method involves the in situ reduction of an inexpensive and stable copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a mild reducing agent like sodium ascorbate. nih.gov This approach generates the necessary Cu(I) catalyst directly in the reaction mixture. nih.gov

Alternatively, direct sources of copper(I), including copper(I) iodide (CuI) or copper(I) bromide (CuBr), can be employed. researchgate.netresearchgate.net To enhance catalytic efficiency and prevent catalyst deactivation through oxidation or disproportionation, ligands are often added. researchgate.net Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a notable ligand that accelerates the reaction and stabilizes the Cu(I) catalyst. tcichemicals.com The choice of solvent is also crucial, with systems like tetrahydrofuran/water (THF/H₂O) or tert-butanol/water mixtures proving effective for a wide range of substrates. researchgate.netnih.gov

Below is a table summarizing typical conditions for optimizing CuAAC reactions.

| Parameter | Options | Purpose / Comment | Source(s) |

| Copper Source | CuSO₄ (+ Sodium Ascorbate) | In situ generation of Cu(I) from stable Cu(II) precursor. | nih.gov |

| CuI, CuBr | Direct use of Cu(I) salts. | researchgate.netresearchgate.net | |

| Ligand | TBTA, Pyridinyl-triazoles | Accelerates reaction, stabilizes Cu(I) catalyst. | researchgate.nettcichemicals.com |

| Base | Cs₂CO₃, NEt₃ | Can facilitate the formation of the copper acetylide intermediate. | researchgate.netmdpi.com |

| Solvent | THF/H₂O, t-BuOH/H₂O, DMSO | A polar or aqueous co-solvent is often beneficial. | researchgate.netnih.gov |

| Temperature | Room Temperature | The reaction is often highly efficient without heating. | researchgate.net |

A defining characteristic of the Copper-Catalyzed Azide-Alkyne Cycloaddition is its exceptional regioselectivity. mdpi.com The reaction between a terminal alkyne, such as 5-ethynyl-1-methyl-1H-1,2,4-triazole, and an azide almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. researchgate.netmdpi.com This high degree of control arises from the underlying mechanism, which proceeds through a copper acetylide intermediate that directs the regiochemical outcome. acs.org

This selectivity is a cornerstone of why CuAAC is considered a premier click reaction. mdpi.com It is important to contrast this with the thermal, uncatalyzed Huisgen cycloaddition, which typically requires harsh conditions and produces a mixture of both 1,4- and 1,5-disubstituted isomers. Furthermore, alternative catalytic systems can provide access to the complementary regioisomer. For instance, ruthenium-based catalysts, as used in the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), selectively produce the 1,5-disubstituted 1,2,3-triazole. mdpi.com

Further Functionalization of the Triazole Ring System

Beyond the reactivity of the ethynyl group, the 1,2,4-triazole (B32235) ring itself can be a target for further chemical modification, allowing for the synthesis of more complex molecular architectures.

The 1,2,4-triazole ring is an aromatic heterocycle with a degree of chemical stability. researchgate.net The nitrogen atoms within the ring possess lone pairs of electrons and can behave as nucleophiles, reacting with electrophiles like alkyl halides. smolecule.com Direct electrophilic substitution on the carbon atoms of the triazole ring is generally challenging due to the ring's electron-deficient nature. However, functionalization can be achieved by first deprotonating a C-H position with a strong base, such as n-butyllithium, to create a potent nucleophile that can then react with an electrophile. acs.org

Nucleophilic substitution on the triazole ring typically requires the pre-existence of a suitable leaving group, such as a halogen. rsc.org For example, a halogenated triazole can react with strong nucleophiles to displace the halide and introduce a new functional group. rsc.org

The triazole core can be incorporated into palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. nih.gov This strategy requires the triazole ring to be functionalized with a group suitable for cross-coupling, typically a halide like an iodide or bromide. nih.govnih.gov For instance, a 5-bromo-1-methyl-1H-1,2,4-triazole derivative could be coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. acs.orgyoutube.com This reaction extends the molecular complexity from the triazole core, complementing the functionalization possible via the ethynyl group.

The general components of a Suzuki-Miyaura cross-coupling reaction involving a heteroaryl halide are outlined in the table below.

| Component | Example | Role in Reaction | Source(s) |

| Heteroaryl Halide | 5-Bromo-1-methyl-1H-1,2,4-triazole | Electrophilic coupling partner. | acs.org |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic coupling partner. | youtube.com |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). | acs.orgyoutube.com |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the organoboron reagent and participates in the catalytic cycle. | acs.org |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and facilitates the reaction at appropriate temperatures. | acs.org |

Reactivity of the N-Methyl Group and its Derivatives

The N-methyl group at the N-1 position of this compound is generally considered to be chemically stable and unreactive under most conditions. The nitrogen atom to which it is attached has its lone pair of electrons participating in the aromatic sextet of the triazole ring, rendering it non-basic and non-nucleophilic.

While the N-1 methyl group itself is inert, the other nitrogen atoms of the triazole ring (N-2 or N-4) retain nucleophilic character. Under certain conditions with strong alkylating agents like methyl iodide, these other nitrogens can be methylated. iaea.org This process would not alter the existing N-1 methyl group but would result in the formation of a quaternary 3-methyl-1,2,4-triazolo[1,5-a]pyrimidinium salt, demonstrating that further alkylation occurs on other available ring nitrogens rather than on the already substituted one. iaea.org

Stability and Reaction Pathway Analysis in Diverse Chemical Environments

The chemical behavior of this compound is governed by the interplay between its aromatic triazole core and the highly reactive terminal alkyne substituent. The stability of the molecule is significant, while the ethynyl group provides a gateway to a diverse range of chemical transformations.

Chemical Stability

The 1,2,4-triazole ring is an aromatic heterocycle, which confers considerable stability to the molecule. nih.gov Compounds of this class are known to be generally stable and resistant to cleavage under many conditions. nih.govresearchgate.net The stability of the related 1,2,3-triazole isomer system has been noted under both thermal and acidic conditions, with a general insensitivity to hydrolysis and redox reactions. frontiersin.org

For this compound, this inherent stability is crucial for its primary reaction pathways. For instance, the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is effective over a broad pH range, typically from 4 to 12, which indicates the compound's stability in both moderately acidic and basic aqueous environments. organic-chemistry.org While generally robust, the limits of its stability can be tested under extreme conditions. Some reports on related 1,2,4-triazole structures suggest that hydrolysis may be possible under strongly concentrated acidic conditions, though this is not a typical outcome. researchgate.net The compound is a solid at room temperature with a reported melting point of 76-77°C, indicating moderate thermal stability. sigmaaldrich.com

Reaction Pathway Analysis

The reactivity of this compound is dominated by the chemistry of its terminal alkyne group. The primary reaction pathways include cycloadditions and cross-coupling reactions, which are fundamental in synthetic chemistry for constructing more complex molecular architectures.

1,3-Dipolar Cycloaddition Reactions

The terminal alkyne is an excellent substrate for 1,3-dipolar cycloaddition reactions, most notably with organic azides. This reaction, often categorized under the umbrella of "click chemistry," provides a highly efficient route to forming a new five-membered heterocyclic ring. organic-chemistry.orgnih.gov The regiochemical outcome of the cycloaddition is critically dependent on the catalyst employed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent pathway, yielding 1,4-disubstituted 1,2,3-triazoles with high specificity. nih.gov The reaction proceeds through a mechanism involving the in-situ formation of a copper(I) acetylide, which then reacts with the azide. acs.org This process is known for its reliability, high yields, mild reaction conditions (often at room temperature), and tolerance of a wide variety of functional groups. organic-chemistry.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to the copper-catalyzed variant, using a ruthenium catalyst, such as a pentamethylcyclopentadienyl ruthenium chloride complex ([Cp*RuCl]), leads to the opposite regioisomer. organic-chemistry.org This pathway selectively produces 1,5-disubstituted 1,2,3-triazoles. nih.gov The mechanism is distinct from CuAAC and is believed to involve the formation of a six-membered ruthenacycle intermediate. organic-chemistry.org The ability to selectively synthesize either the 1,4- or 1,5-isomer by choosing the appropriate metal catalyst is a powerful tool in molecular design.

| Reaction Type | Catalyst | Regioisomeric Product | Typical Conditions |

|---|---|---|---|

| CuAAC | Copper(I) source (e.g., CuI, CuSO₄/Na-ascorbate) | 1,4-disubstituted 1,2,3-triazole | Room temperature, aqueous or organic solvents |

| RuAAC | Ruthenium(II) source (e.g., [Cp*RuCl] complexes) | 1,5-disubstituted 1,2,3-triazole | Varies, often requires heating |

Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne functionality makes this compound an excellent partner in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.

Sonogashira Coupling: This reaction forms a new carbon-carbon bond between the terminal alkyne of the triazole and an aryl or vinyl halide/triflate. wikipedia.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst (e.g., CuI) and a mild amine base. organic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and demonstrates high functional group tolerance. wikipedia.org The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves oxidative addition of the aryl/vinyl halide to the Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate that participates in transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov This pathway is a cornerstone for elaborating the triazole scaffold by introducing various aryl or vinyl substituents.

| Reaction | Catalyst System | Reactants | Bond Formed |

|---|---|---|---|

| Sonogashira Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and Cu(I) co-catalyst (e.g., CuI) | This compound + Aryl/Vinyl Halide | C(sp)-C(sp²) |

Reactivity of the Triazole Ring

While the ethynyl group is the primary site of reactivity, the 1,2,4-triazole ring itself possesses nucleophilic nitrogen atoms that can, in principle, react with strong electrophiles such as alkyl halides. smolecule.com However, reactions at the highly activated terminal alkyne are significantly more favorable, making transformations involving the ring nitrogens less common for this specific compound.

Advanced Spectroscopic and Structural Elucidation of 5 Ethynyl 1 Methyl 1h 1,2,4 Triazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy as a Characterization Tool

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 5-Ethynyl-1-methyl-1H-1,2,4-triazole, 1H, 13C, and two-dimensional NMR experiments collectively provide a complete picture of the proton and carbon framework and their connectivity.

The ¹H NMR spectrum of this compound is expected to show three distinct singlet signals, each corresponding to a unique proton environment in the molecule.

Triazole Ring Proton (H-3): The proton attached to the C-3 position of the 1,2,4-triazole (B32235) ring is anticipated to appear as a singlet in the aromatic region of the spectrum. In related 1-methyl-1H-1,2,4-triazole systems, this proton typically resonates downfield due to the deshielding effect of the heterocyclic ring. nih.gov Its chemical shift is predicted to be in the range of δ 7.9-8.5 ppm.

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the N-1 nitrogen atom would appear as a sharp singlet. Its chemical shift is expected in the range of δ 3.8-4.2 ppm, consistent with a methyl group bonded to a nitrogen atom within an aromatic heterocyclic system.

Ethynyl (B1212043) Proton (C≡C-H): The terminal alkyne proton is also expected to be a singlet. Its resonance is typically found in a distinct region of the spectrum, generally between δ 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general NMR principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (Triazole Ring) | 7.9 - 8.5 | Singlet (s) |

| N-CH₃ | 3.8 - 4.2 | Singlet (s) |

| C≡C-H | 3.0 - 3.5 | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected.

Triazole Ring Carbons (C-3 and C-5): The two carbons of the triazole ring are expected to resonate at the downfield end of the spectrum, typically between δ 140-160 ppm. nih.govchemicalbook.com The carbon atom C-5, being substituted with the ethynyl group, would likely appear at a different chemical shift than the C-3 carbon.

Ethynyl Carbons (-C≡C-): The two sp-hybridized carbons of the ethynyl group are expected to have characteristic chemical shifts in the range of δ 70-90 ppm. The carbon directly attached to the triazole ring (C-α) would have a different shift from the terminal carbon (C-β).

N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group is expected to appear as a signal in the upfield region of the spectrum, typically around δ 30-40 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous structures and general NMR principles.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Triazole Ring) | 145 - 155 |

| C-5 (Triazole Ring) | 140 - 150 |

| -C ≡CH | 80 - 90 |

| -C≡C H | 70 - 80 |

| N-CH₃ | 30 - 40 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. rsc.orgnist.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be expected to show no cross-peaks, as all the proton signals are singlets and are more than three bonds apart, thus confirming their isolated nature in the structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. rsc.orgnist.gov It would be used to definitively assign the proton signals to their corresponding carbon atoms: the H-3 signal to the C-3 carbon, the N-CH₃ protons to the N-CH₃ carbon, and the ethynyl proton to the terminal C-β of the alkyne.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons, which is key to connecting the molecular fragments. nist.govmatrixscientific.com Expected key correlations for this compound would include:

A correlation between the N-CH₃ protons and both triazole ring carbons (C-3 and C-5), confirming the attachment point of the methyl group.

Correlations from the H-3 proton to the C-5 carbon.

Correlations from the ethynyl proton to both carbons of the alkyne group (C-α and C-β) and, importantly, to the C-5 carbon of the triazole ring, confirming the position of the ethynyl substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. matrixscientific.com

Alkyne C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond.

Alkyne C≡C Stretch: A weaker, sharp absorption band is anticipated in the range of 2100-2150 cm⁻¹ for the carbon-carbon triple bond stretch. The intensity of this band can be variable.

C-H Stretches: Aromatic C-H stretching for the triazole ring proton and aliphatic C-H stretching for the methyl group are expected just above and below 3000 cm⁻¹, respectively.

C=N and N=N Stretches: The stretching vibrations of the C=N and N=N bonds within the triazole ring typically appear in the fingerprint region, between 1400 and 1600 cm⁻¹. researchgate.netchemicalbook.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Alkyne ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium |

| Alkyne C≡C Stretch | 2100 - 2150 | Weak to Medium, Sharp |

| Triazole Ring (C=N, N=N) | 1400 - 1600 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, the molecular formula is C₅H₅N₃. HRMS would be used to confirm this composition. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value, with a very low mass error (typically <5 ppm) providing strong evidence for the proposed formula. amazonaws.com

Table 4: HRMS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

| C₅H₅N₃ | [M+H]⁺ | 108.0556 |

| C₅H₅N₃ | [M+Na]⁺ | 130.0376 |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related triazole structures allows for a detailed prediction of its key geometric parameters. sigmaaldrich.com

The analysis would confirm:

The planarity of the 1,2,4-triazole ring.

The specific substitution pattern, with the methyl group on the N-1 nitrogen and the ethynyl group at the C-5 position.

Precise bond lengths and angles for the entire molecule. For instance, the C≡C triple bond length is expected to be approximately 1.20 Å, and the C-C single bond connecting it to the triazole ring would be around 1.43 Å.

The crystal packing and any significant intermolecular interactions, such as hydrogen bonding involving the terminal alkyne proton or π-π stacking between the triazole rings of adjacent molecules.

Table 5: Predicted X-ray Crystallographic Parameters for this compound Data are predicted based on analogous structures.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| C5-C(ethynyl) Bond Length | ~1.43 Å |

| C≡C Bond Length | ~1.20 Å |

| N1-C5 Bond Length | ~1.34 Å |

| N1-N2 Bond Length | ~1.38 Å |

| C3-N4 Bond Length | ~1.32 Å |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is governed by a network of intermolecular interactions. For this compound and its analogs, these interactions are critical in determining the crystal lattice energy, melting point, and solubility.

The primary intermolecular forces expected to be at play are:

Hydrogen Bonding: While the 1-methyl substitution precludes the N-H hydrogen bonding seen in unsubstituted 1,2,4-triazoles, the nitrogen atoms of the triazole ring can still act as hydrogen bond acceptors. In the presence of suitable donors, such as solvent molecules or co-formers, O-H···N or N-H···N hydrogen bonds can form. nih.gov Weak C-H···N interactions, involving the methyl and ethynyl protons, are also plausible and have been observed in similar structures. nih.gov

π-π Stacking: The aromatic 1,2,4-triazole ring facilitates π-π stacking interactions, which are a significant stabilizing force in the crystal packing of many heterocyclic compounds. nih.gov These interactions involve the face-to-face or offset stacking of the triazole rings of adjacent molecules.

Halogen Bonding: In halogenated analogs of 1,2,4-triazoles, halogen bonds (e.g., C-X···N or C-X···X, where X is a halogen) can play a crucial role in the formation of specific motifs within the crystal structure. researchgate.net

The study of crystal structures of analogous compounds, such as 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, reveals how these interactions dictate the three-dimensional architecture. In this particular analog, a combination of O-H···N hydrogen bonds, C-H···N interactions, and π-π stacking creates a complex and stable network. nih.gov Molecular dynamics simulations can also provide insights into the interaction energies and the stability of different packing arrangements in various solvent environments. nih.gov

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| C-H···N Hydrogen Bond | C-H (methyl, ethynyl) | N (triazole ring) | Directional interaction contributing to lattice stability. |

| π-π Stacking | Triazole ring | Triazole ring | Major stabilizing force, influencing packing density. |

| van der Waals Forces | All atoms | All atoms | Non-specific, but collectively significant for cohesion. |

This table outlines the likely intermolecular interactions based on the chemical structure of the target compound and observed interactions in its analogs.

Computational and Theoretical Chemistry Studies of 5 Ethynyl 1 Methyl 1h 1,2,4 Triazole

Quantum Mechanical Investigations of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to determining the three-dimensional structure and understanding the electronic nature of molecules like 5-Ethynyl-1-methyl-1H-1,2,4-triazole. These investigations typically employ methods like Density Functional Theory (DFT) to find the most stable arrangement of atoms (the equilibrium geometry) by minimizing the energy of the system.

Electronic properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP) are also elucidated. The MEP, for instance, is crucial for identifying regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which in turn predicts how the molecule will interact with other chemical species. In substituted triazoles, the nitrogen atoms of the ring typically represent regions of negative electrostatic potential, making them susceptible to electrophilic attack or coordination to metal ions. The ethynyl (B1212043) group, with its triple bond, would also contribute significantly to the electronic landscape of the molecule.

Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical electronic properties calculated. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more likely to be reactive. For various 1,2,4-triazole (B32235) derivatives, DFT calculations have been used to determine these frontier orbital energies, revealing how different substituents modulate the electronic properties and reactivity of the triazole core. researchgate.net

Density Functional Theory (DFT) Calculations for Spectroscopic Predictions (e.g., NMR Chemical Shifts)

Density Functional Theory has become an indispensable tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used for this purpose. researchgate.net This approach allows for the calculation of the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts that can be directly compared with experimental NMR data.

For substituted 1,2,4-triazoles, theoretical NMR calculations have been successfully used to distinguish between different isomers and to confirm experimentally determined structures. researchgate.net By calculating the ¹H and ¹³C NMR chemical shifts for plausible structures, a direct comparison with experimental spectra can provide unambiguous structural assignments. For instance, in a study on indole-1,2,4-triazole hybrids, DFT calculations helped to confirm the carbon skeleton and the formation of the triazole ring by corroborating the experimental chemical shifts. mdpi.com

Table 1: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted 1,2,4-Triazole.

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 | 150.2 | 149.6 |

| C5 | 155.8 | 155.1 |

| N-CH₃ | 35.1 | 34.8 |

| C≡CH | 80.5 | 79.9 |

| C≡CH | 75.3 | 74.8 |

Note: This table is a hypothetical representation for illustrative purposes and does not represent actual data for this compound.

Theoretical Exploration of Tautomeric Equilibria in 1,2,4-Triazole Systems

Tautomerism is a key feature of many heterocyclic compounds, including 1,2,4-triazoles. Unsubstituted or monosubstituted 1,2,4-triazoles can exist in different tautomeric forms depending on the position of a mobile proton. For the parent 1,2,4-triazole, the 1H and 4H tautomers are possible. The relative stability of these tautomers is influenced by substitution patterns and the surrounding environment (gas phase vs. solvent).

Computational chemistry provides a powerful means to investigate these tautomeric equilibria. By calculating the relative energies of the different tautomers, it is possible to predict which form will be predominant under specific conditions. DFT calculations, often including corrections for solvent effects using models like the Polarizable Continuum Model (PCM), have been extensively applied to study tautomerism in various 1,2,4-triazole derivatives. researchgate.netzsmu.edu.ua For example, studies on 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thiones have shown that while the thione tautomer is more stable in the gas phase, the thiol tautomer can become more favorable in polar, protic solvents. zsmu.edu.ua

In the case of this compound, the nitrogen at position 1 is substituted with a methyl group, which prevents tautomerization involving this position. However, depending on the synthetic route and potential for proton migration under certain conditions, other tautomeric forms could theoretically be considered, although the 1-methyl structure is expected to be the most stable. Theoretical studies would be invaluable in confirming the energetic landscape of any potential tautomers.

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies. For reactions involving 1,2,4-triazoles, such as their synthesis or subsequent functionalization, computational modeling can provide invaluable insights.

For instance, the synthesis of 1,2,4-triazole derivatives can be modeled to understand the cyclization mechanism. DFT calculations can map out the potential energy surface of the reaction, identifying the intermediates and the transition states that connect them. This provides a step-by-step picture of how reactants are converted into products. Studies on the synthesis of 1,2,4-triazole-1,2,3-triazole molecular conjugates have utilized computational methods to support the proposed reaction pathways. nih.gov

For this compound, a key reaction would be the functionalization of the ethynyl group, such as in cycloaddition reactions. Computational modeling could be used to study the mechanism of, for example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound. By calculating the energies of the reactants, intermediates, transition states, and products, the feasibility of the reaction and the factors influencing its regioselectivity could be determined.

In Silico Design Principles for Triazole-Based Molecules

The principles of in silico (computer-based) design are increasingly being used to guide the development of new molecules with specific desired properties, particularly in the field of drug discovery and materials science. For triazole-based molecules, computational methods are employed to design compounds with enhanced biological activity, improved pharmacokinetic properties, or specific material characteristics.

Molecular docking is a prominent in silico technique where a small molecule (ligand) is placed into the binding site of a target protein to predict its binding affinity and orientation. This is widely used in the design of new drugs. Numerous studies have reported the use of molecular docking to design and evaluate 1,2,4-triazole derivatives as potential inhibitors of various enzymes. nih.govmdpi.com For example, molecular modeling studies have been crucial in the development of 1,2,4-triazole derivatives as EGFR inhibitors for cancer therapy. nih.gov

For this compound, its structural features, including the triazole ring as a key pharmacophore and the reactive ethynyl group, make it an interesting scaffold for in silico design. The ethynyl group can act as a linker or be involved in covalent interactions with a biological target. Computational approaches can be used to design novel derivatives of this compound by virtually modifying its structure and then predicting their properties and interactions with specific biological targets, thereby prioritizing synthetic efforts towards the most promising candidates.

Applications in Materials Science and Polymer Chemistry

Incorporation into Functional Polymers via Click Polymerization

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a powerful method for polymer synthesis. This reaction transforms the ethynyl (B1212043) group of the triazole monomer into a stable 1,2,3-triazole linker within a polymer backbone, a process that is highly efficient and regioselective.

The Cu(I)-catalyzed azide-alkyne click polymerization is a potent tool for constructing functional polytriazoles, including those with hyperbranched structures. In one study, a soluble ethynyl-capped hyperbranched conjugated polytriazole (hb-CPTA) was synthesized in high yield (84.4%) by reacting a diazide monomer with a tetrayne monomer. mdpi.com Although this specific example did not use 5-Ethynyl-1-methyl-1H-1,2,4-triazole, the methodology demonstrates how a monomer containing an ethynyl group can be polymerized to create complex, high-molecular-weight structures. The resulting polymers are noted for their thermal stability, with a 5% weight loss occurring at temperatures above 340°C, and a high char yield of 74.8% at 800°C. mdpi.com

Another approach involves the one-pot synthesis of hyperbranched polytriazoles through the Huisgen 1,3-dipolar cycloaddition of an AB2-type monomer, which contains one alkyne and two azide (B81097) groups. nih.gov This method can be performed thermally, offering a greener alternative by avoiding the need for copper catalysts which can be difficult to remove completely from the final product. nih.gov

Table 1: Properties of Ethynyl-Capped Hyperbranched Conjugated Polytriazole

| Property | Value | Source |

|---|---|---|

| Synthesis Yield | 84.4% | mdpi.com |

| Weight-Averaged Molecular Weight | 39,500 | mdpi.com |

| 5% Weight Loss Temperature | > 340.0 °C | mdpi.com |

The unique three-dimensional, globular architecture of hyperbranched polymers makes them suitable for applications beyond simple linear polymers. nih.govfrontiersin.org Hyperbranched polytriazoles (HBPs), synthesized using monomers like this compound, can function as unimolecular polymeric nanocontainers. nd.edu These single-molecule scaffolds have a covalently bonded core-shell structure that maintains exceptional stability against environmental changes. nd.edu

These nanocontainers serve as scaffolds for a variety of advanced material applications, including:

Reaction Catalysis: Encapsulating catalytic species within the polymer's core. nd.edu

Nanoparticle Templates: Acting as templates for the generation of inorganic nanoparticles. nd.edu

Molecular Encapsulation: Serving as nanoscale hosts for a wide range of molecular guests, functioning as nanocarriers. nd.eduacs.org

The ability to modify the terminal functional groups of these hyperbranched polymers allows for the tailoring of their properties, such as solubility and rheology, for specific uses, including applications in oilfield chemistry. frontiersin.org

Role as a Building Block in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions. The 1,2,4-triazole (B32235) ring is an excellent building block in this field due to its nitrogen atoms, which can act as both hydrogen bond donors and acceptors and as coordination sites for metal ions.

The 1,2,4-triazole moiety can play a crucial role in the self-assembly of molecules to form supramolecular structures, including hydrogels. Composite hydrogels have been synthesized using poly-1-vinyl-1,2,4-triazole (PVT) within a bacterial cellulose matrix, forming an interpenetrating polymer network. mdpi.com This demonstrates the ability of a 1,2,4-triazole-containing polymer to form stable gel structures.

The specific arrangement of nitrogen atoms is critical. Research has shown that replacing a 4H-1,2,4-triazole unit in a small molecule with its 1H-1,2,3-triazole isostere can enable the molecule to become a hydrogelator, forming stable viscoelastic hydrogels in water. acs.org This self-assembly is driven by non-covalent interactions, such as hydrogen bonding, which are influenced by the triazole's structure. acs.orgnih.gov Furthermore, triazoles can be incorporated as core units in low-molecular-weight cross-linkers to create hydrogels from natural polymers like hyaluronan, where the charge and structure of the triazole core can be used to tune the mechanical properties of the gel. mdpi.com

The nitrogen atoms of the 1,2,4-triazole ring are effective ligands for coordinating with metal ions, making it a valuable component in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). A variety of CPs have been synthesized using ligands that incorporate the 1,2,4-triazole ring.

These materials exhibit diverse structural dimensionalities, from 1D chains to 3D frameworks, depending on the metal ion and other co-ligands used. acs.orgacs.org For instance, lanthanide(III) ions have been used to create a series of CPs with a bent 1,2,4-triazole-bridged ligand, where the resulting structure is influenced by the ionic radius of the specific lanthanide ion. acs.org Similarly, Cd(II) and Zn(II) have been shown to form a wide array of CPs with 4-substituted 1,2,4-triazole ligands, resulting in structures ranging from mononuclear complexes to 2D square grids. acs.orgrsc.org The 1,2,4-triazole ring can act as a bidentate-bridging ligand, linking metal centers to propagate the polymer network. mdpi.com

Development of Optoelectronic Materials

Materials derived from this compound show promise for optoelectronic applications due to their unique photophysical properties. These properties arise from the combination of conjugated polymer backbones and the electronic characteristics of the triazole ring.

Conjugated polymers incorporating triazole units in their backbone are being explored for use in organic light-emitting diodes (OLEDs). mdpi.com For example, donor-acceptor (D-π-A) conjugated polymers containing benzotriazole as the acceptor unit have been synthesized and used as emitters, producing green and red luminescence in OLED devices. mdpi.com Hyperbranched conjugated polytriazoles, which can be formed via click polymerization of ethynyl-functionalized monomers, exhibit a phenomenon known as aggregation-enhanced emission (AEE), where their photoluminescence intensity increases in an aggregated state. mdpi.com This property is highly desirable for solid-state lighting and display applications.

Furthermore, the coordination polymers formed from 1,2,4-triazole ligands often exhibit significant luminescent properties. rsc.orgrsc.org CPs based on d¹⁰ metal ions like Cd(II) and Zn(II) are of particular interest for their potential as advanced luminescent materials, often displaying blue fluorescence in the solid state. acs.orgrsc.org The luminescence of lanthanide-based CPs can also be tuned, for instance, through the reversible solid-state exchange of counterions within the material's structure. acs.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Poly-1-vinyl-1,2,4-triazole (PVT) |

| 5-(4H-1,2,4-triazol-4-yl)isophthalic acid |

| 5-(1H-1,2,3-triazol-5-yl)isophthalic acid |

| 3,5-bis(3-pyridyl-N-oxide)-4-amino-1,2,4-triazole |

| bis(4-(1,2,4-triazol-4-yl)phenyl)methane |

| bis(1,2,4-triazol-1-yl)methane |

Design Principles for Fluorescent Triazole-Containing Systems

The design of fluorescent materials based on the 1,2,4-triazole scaffold is guided by several key principles aimed at optimizing their photophysical properties. The inherent electronic structure of the triazole ring, with its nitrogen atoms providing lone pairs of electrons, plays a crucial role. The fluorescence of triazole derivatives is often influenced by the nature and position of substituents, which can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the ethynyl group at the 5-position is of particular significance. This group can extend the π-conjugation of the system, which generally leads to a red-shift in the absorption and emission spectra. Furthermore, the triple bond of the ethynyl group can participate in various chemical reactions, such as "click" chemistry, allowing for the straightforward incorporation of this triazole into larger polymeric structures or for its functionalization with other chromophores. This versatility is a key design element for creating tailored fluorescent materials.

The methyl group at the 1-position, while not directly involved in π-conjugation, can influence the molecule's solubility and steric properties, which in turn can affect its photophysical behavior in different environments. Theoretical and experimental studies on related alkenyl-1H-1,2,4-triazoles have shown that the substitution pattern on the triazole ring significantly impacts their emission properties, with some derivatives exhibiting strong blue fluorescence. doi.org Computational studies on 1-methyl-1,2,4-triazole (B23700) have also provided insights into its electronic states, which can be foundational for predicting the behavior of its derivatives. nih.gov

The design of more complex fluorescent systems can involve creating "push-pull" architectures, where electron-donating and electron-withdrawing groups are attached to the triazole core. While this compound itself does not fit this description, it can serve as a building block. The ethynyl group can be coupled with aromatic systems to create extended conjugated molecules with significant charge-transfer character, a common strategy for developing highly fluorescent materials.

Table 1: Key Design Considerations for Fluorescent Systems Based on this compound

| Feature | Design Principle | Potential Impact on Fluorescence |

| 1,2,4-Triazole Core | Heterocyclic aromatic ring with multiple nitrogen atoms. | Provides a stable scaffold with inherent electronic transitions that can lead to fluorescence. |

| 5-Ethynyl Group | Extends π-conjugation and provides a reactive handle. | Can lead to red-shifted emission and allows for incorporation into larger systems. |

| 1-Methyl Group | Influences solubility and steric hindrance. | Can affect aggregation behavior and interactions with the surrounding medium, indirectly influencing fluorescence. |

| Push-Pull Systems | Introduction of electron-donating and electron-withdrawing groups. | Enhances intramolecular charge transfer, often leading to stronger and more tunable fluorescence. |

Investigation of Solvatochromic Behavior and Aggregation-Enhanced Emission (AEE)

Solvatochromic Behavior

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a property of significant interest for applications such as chemical sensors and probes. This phenomenon arises from differential solvation of the ground and excited states of a molecule. For compounds with a significant change in dipole moment upon photoexcitation, the emission wavelength can be highly sensitive to the solvent environment.

Table 2: Expected Solvatochromic Shifts for a Hypothetical Triazole-Based Fluorophore

| Solvent | Polarity (Dielectric Constant) | Expected Emission Maximum |

| Hexane | 1.88 | Shorter Wavelength (e.g., Blue) |

| Toluene | 2.38 | ↓ |

| Dichloromethane | 8.93 | ↓ |

| Acetone | 20.7 | ↓ |

| Acetonitrile | 37.5 | Longer Wavelength (e.g., Green) |

This table is illustrative and represents a general trend for positive solvatochromism. The actual behavior of this compound would require experimental verification.

Aggregation-Enhanced Emission (AEE)

Aggregation-enhanced emission (AEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This is in contrast to the more common aggregation-caused quenching (ACQ) effect. The primary mechanism for AEE is the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Nitrogen-rich heterocyclic compounds are among the classes of molecules that can exhibit AEE. nih.gov The potential for this compound to exhibit AEE would likely depend on its ability to form aggregates where intramolecular motions are restricted. The planar triazole ring and the linear ethynyl group could facilitate π-π stacking interactions in an aggregated state. If the molecule is flexible in solution and undergoes non-radiative decay through rotational or vibrational modes, aggregation could lead to a significant enhancement of its fluorescence.

The investigation of AEE in ethynyl-substituted triazoles is an active area of research. The rigid structure of the ethynyl group can promote ordered packing in the solid state, which is often conducive to AEE. Further research, including studies of its photophysical properties in solvent mixtures of varying compositions, would be necessary to determine if this compound is an AEE-active compound.

Role in Drug Discovery and Chemical Biology Research As a Molecular Scaffold

Utility as a Versatile Heterocyclic Building Block in Complex Molecular Synthesis

5-Ethynyl-1-methyl-1H-1,2,4-triazole serves as a versatile building block due to its distinct reactive sites. The terminal alkyne (ethynyl group) is highly amenable to a variety of coupling reactions, while the triazole ring itself offers metabolic stability and specific interaction points.

The ethynyl (B1212043) group facilitates palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules through reactions with various electrophiles. smolecule.com Furthermore, it can readily participate in cycloaddition reactions. A key example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient formation of a new 1,2,3-triazole ring, linking the original scaffold to another molecule. smolecule.com The nitrogen atoms within the 1,2,4-triazole (B32235) ring can also act as nucleophiles, participating in substitution reactions. smolecule.com

Applications in Pharmaceutical and Agrochemical Research

The structural motifs present in this compound are found in numerous compounds developed for pharmaceutical and agrochemical purposes.

Pharmaceutical Research : The 1,2,4-triazole core is integral to many antifungal drugs. nih.gov These compounds often function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of fungal cell membranes. nih.govsmolecule.com Derivatives of this scaffold have also been investigated for their cytotoxic effects against various cancer cell lines, indicating potential for development in oncology. smolecule.com

Agrochemical Research : The inherent antifungal properties of the triazole ring make this scaffold suitable for the development of agricultural fungicides, protecting crops from pathogenic fungi. smolecule.com

Strategic Employment as an Isosteric Analog in Molecular Design

In medicinal chemistry, the 1,2,4-triazole ring is frequently employed as a bioisostere—a chemical substituent that mimics the size, shape, and electronic properties of another group, leading to similar biological activity. It is often used as a stable, non-hydrolyzable replacement for amide, ester, or carboxylic acid functionalities. nih.govacs.org This substitution can improve a drug candidate's metabolic stability and pharmacokinetic profile. acs.org

Bioisosteric Replacement Studies and Their Impact on Molecular Interactions

The strategic replacement of an amide with a 1,2,4-triazole ring has been validated in several drug discovery programs. The triazole can effectively replicate the hydrogen bonding pattern of an amide group, which is often crucial for a molecule's interaction with its biological target.

Casein Kinase 2 (CSNK2) Inhibitors : In the development of inhibitors for CSNK2, a target for β-coronavirus replication, a 1,2,4-triazole was successfully used as a bioisosteric replacement for a key amide group. acs.org Crystallographic evidence confirmed that the triazole's nitrogen atoms formed the same critical hydrogen bonds with the kinase's ATP-binding pocket as the original amide, demonstrating its effectiveness as a mimic. acs.org

GPR88 Agonists : During the optimization of agonists for the orphan receptor GPR88, a 1H-1,2,4-triazole moiety was introduced as an amide bioisostere. nih.gov The resulting compound, 21 , showed potency comparable to the parent 5-methyl-1,3,4-oxadiazole compound 6 , validating the triazole as a suitable replacement in this scaffold. nih.gov

| Compound | Core Heterocycle | Target | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| Compound 6 | 5-methyl-1,3,4-oxadiazole | GPR88 | 132 nM | nih.gov |

| Compound 21 | 1H-1,2,4-triazole | GPR88 | 178 nM | nih.gov |

Scaffold for the Rational Design of Novel Biologically Active Compounds

The 1,2,4-triazole nucleus is a foundational scaffold for the rational design of new therapeutic agents. Its proven track record in approved drugs, such as the aromatase inhibitor letrozole (B1683767), inspires its use in creating novel hybrid molecules and dual-targeting agents. nih.gov For instance, researchers have designed and synthesized hybrid compounds combining the 1,2,4-triazole structure of letrozole with features of the tubulin-targeting agent phenstatin. nih.gov This work led to the development of 1-(diarylmethyl)-1H-1,2,4-triazoles as potential dual aromatase-tubulin inhibitors for breast cancer treatment. nih.gov The versatility of the scaffold is further highlighted by the development of 1,2,4-triazolo[1,5-a]pyrimidines, which have been used to create a wide array of agents targeting cancer, infectious diseases, and central nervous system disorders. ekb.eg

Use in Bioconjugation Strategies

The terminal ethynyl group of this compound is a key functional handle for bioconjugation. This alkyne is an ideal partner for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. smolecule.com This highly efficient and specific "click" reaction allows the compound to be covalently and stably linked to other molecules, such as fluorescent dyes, affinity tags, peptides, or large biomolecules that have been functionalized with an azide (B81097) group. This makes the scaffold useful for creating chemical probes to study biological systems, identify target proteins, or construct complex molecular architectures.

Future Research Directions and Emerging Opportunities

Advancements in Asymmetric Synthesis and Stereoselective Functionalization

The development of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While 5-ethynyl-1-methyl-1H-1,2,4-triazole is itself achiral, future research could focus on its stereoselective functionalization to create chiral derivatives with novel properties.

A key area of investigation is the atroposelective synthesis of N-aryl 1,2,4-triazoles, which involves creating molecules with restricted rotation around a single bond, leading to stable, separable enantiomers. acs.orgnih.gov Recent breakthroughs have shown that chiral phosphoric acid catalysts can facilitate the asymmetric cyclodehydration to produce atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios. acs.orgacs.org Applying such catalytic systems to precursors of this compound could yield axially chiral derivatives, where the stereochemistry significantly influences biological target affinity. acs.org

Furthermore, the triazole ring itself can be a component of chiral ligands for transition metal-catalyzed reactions. Research into the synthesis of new chiral bis-1,2,4-triazolium salts and their corresponding rhodium(I) biscarbene complexes has demonstrated their potential in asymmetric hydrogenation, achieving notable enantioselectivity. rsc.org Future work could explore the derivatization of the ethynyl (B1212043) group of this compound to link it to another triazole core, forming novel bidentate ligands for asymmetric catalysis. rsc.orgisres.org

Table 1: Potential Strategies for Asymmetric Synthesis

| Approach | Catalyst/Method | Potential Outcome | Research Focus |

|---|---|---|---|

| Atroposelective Synthesis | Chiral Phosphoric Acid (CPA) Catalysis | Axially chiral N-aryl-1,2,4-triazole derivatives | Enantioselective cyclodehydration of prochiral precursors. acs.orgnih.gov |

| Chiral Ligand Development | Rhodium(I) Biscarbene Complexes | Novel chiral ligands for asymmetric hydrogenation and other transformations. rsc.org | Synthesis of bis-1,2,4-triazolium salts derived from the target compound. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The ethynyl group and the 1,2,4-triazole (B32235) ring are both reactive moieties that offer a wide scope for chemical transformations. Future research should aim to explore novel and unconventional reactions to synthesize complex molecular architectures.

The terminal alkyne is particularly versatile. It can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, a powerful tool for linking the triazole scaffold to other molecules, including biomolecules and polymers. smolecule.comnih.gov Beyond this well-established reaction, the alkyne can undergo various other transformations. For instance, intramolecular rhodium-catalyzed transannulation reactions have been developed for alkynyl-1,2,3-triazoles to construct fused pyrrole (B145914) systems. nih.gov Similar strategies could be investigated for this compound, potentially leading to novel fused heterocyclic systems through an alkyne-carbene metathesis mechanism. nih.gov

The 1,2,4-triazole ring itself can participate in unique cycloaddition reactions. An unusual formal [3+2] cycloaddition involving hydrazonoyl chlorides and N-methylimidazole has been shown to produce 1,3-disubstituted-1H-1,2,4-triazoles through a pathway involving C-N bond cleavage. isres.org Exploring the reactivity of the C5-ethynyl bond in concert with the triazole ring under various catalytic conditions (e.g., Ag(I) vs. Cu(II)) could lead to regioselective access to different multi-substituted triazole isomers that are otherwise difficult to synthesize. frontiersin.org

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can accelerate the design-synthesize-test cycle by predicting the properties of novel compounds before they are synthesized.

Future research on this compound would benefit immensely from ML-driven approaches. Quantitative Structure-Activity Relationship (QSAR) models can be developed for derivatives of this compound to predict their biological activity. nih.govnih.gov For example, ML models have been successfully used to predict the inhibitory activity of thiazole (B1198619) and quinolinesulfonamide-triazole hybrids against specific biological targets. nih.govmdpi.com By training models on a dataset of known 1,2,4-triazole derivatives, it becomes possible to design new analogues of this compound with potentially enhanced anticancer or antimicrobial activities. mdpi.comnih.gov

Explainable AI, using techniques like Shapley Additive Explanations (SHAP), can uncover the specific structural features responsible for a compound's predicted activity. researchgate.netresearchgate.net This approach can identify which modifications to the ethynyl or methyl groups, or which substitutions on a linked aromatic ring, are most likely to improve target binding or other desired properties. researchgate.net Such in silico studies can guide synthetic efforts, saving time and resources by prioritizing the most promising candidate molecules. mdpi.comresearchgate.net

Development of Environmentally Benign and Sustainable Synthetic Pathways

The principles of green chemistry are increasingly critical in chemical synthesis, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. rsc.org Future research should focus on developing sustainable synthetic routes to this compound and its derivatives.

Traditional methods for synthesizing triazoles often rely on toxic solvents and harsh conditions. rsc.org Promising green alternatives include the use of biodegradable solvents like Cyrene™, which can replace toxic solvents such as DMF and DMSO and allow for product isolation via simple precipitation in water, eliminating the need for chromatographic purification. nih.gov Water-driven procedures using reusable catalysts, such as zinc-based nanocrystals, also represent a sustainable approach for triazole synthesis. rsc.org

The use of alternative energy sources is another key aspect of green chemistry. Microwave irradiation and ultrasound have been shown to accelerate the synthesis of triazoles, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govbohrium.com For instance, a catalyst-free synthesis of substituted 1,2,4-triazoles has been achieved under microwave irradiation. organic-chemistry.org Applying these methodologies to the synthesis of this compound could significantly improve the environmental footprint of its production.

Table 2: Green Chemistry Approaches for Triazole Synthesis

| Green Principle | Methodology/Technology | Potential Advantage | Reference |

|---|---|---|---|

| Safer Solvents | Use of Cyrene™ or water | Biodegradable, non-toxic, simplified workup | nih.govrsc.org |

| Catalysis | Reusable ZnO-CTAB nanocrystals | Eco-friendly, economical, recyclable catalyst | rsc.org |

| Energy Efficiency | Microwave or Ultrasound Irradiation | Reduced reaction times, higher yields, catalyst-free options | nih.govbohrium.comorganic-chemistry.org |

Expansion into Interdisciplinary Research Fields (e.g., catalysis, nanoscience)

The unique combination of a metal-coordinating triazole ring and a functionalizable ethynyl group makes this compound an attractive building block for applications beyond traditional medicinal chemistry.

In catalysis , 1,2,4-triazole derivatives are known to act as ligands for various metal centers. rsc.org The nitrogen atoms of the triazole ring can coordinate with transition metals, while the ethynyl group can be functionalized to tune the steric and electronic properties of the resulting catalyst or to anchor it to a solid support. This could lead to the development of novel, highly selective catalysts for a range of organic transformations. isres.org

In nanoscience and materials science , the ethynyl group is a powerful handle for surface modification and polymer synthesis. Through reactions like CuAAC, this compound could be grafted onto the surface of nanoparticles, creating functionalized nanomaterials with tailored properties for sensing, imaging, or drug delivery. nih.gov The triazole unit itself can enhance the material's ability to coordinate with metal ions, making it a potential component for chemosensors. nih.gov Furthermore, the rigid, aromatic nature of the triazole ring makes it a suitable component for creating novel polymers and supramolecular assemblies with interesting photophysical or electronic properties. nih.gov

Q & A

Q. How can high-throughput screening improve catalytic applications of 5-Ethynyl-triazoles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.